Dihydrodecaprenyl Phosphate
Description
Contextualization within Cellular Metabolism
Cellular metabolism relies on a vast network of interconnected biochemical reactions. Within this network, the synthesis of glycoproteins and other glycoconjugates is a critical process for cell structure, function, and communication. Dihydrodecaprenyl phosphate (B84403) and its relatives, the polyprenyl phosphates, act as lipid carriers embedded within cellular membranes. nih.govmit.edu Their primary role is to transport activated sugar molecules from the cytoplasm, where they are synthesized, across the hydrophobic membrane to the lumen of the endoplasmic reticulum in eukaryotes or the periplasmic space in prokaryotes. mit.edunih.gov This transport is a crucial step in the biosynthesis of N-linked glycoproteins, peptidoglycan, and other cell surface polysaccharides. mit.edunih.govnih.gov
The availability of polyprenyl phosphates like dihydrodecaprenyl phosphate can be a rate-limiting factor in these glycosylation pathways, thereby influencing cellular growth and development. mit.edu The general process involves the transfer of a sugar or an oligosaccharide from a nucleotide sugar donor to the phosphate group of the lipid carrier. This lipid-linked glycan is then "flipped" across the membrane, making the glycan available for further assembly or transfer to an acceptor molecule, such as a protein. mit.edunih.gov
Overview of this compound Significance in Prokaryotic and Eukaryotic Organisms
Polyprenyl phosphates are ubiquitous and essential, though the specific type and chain length can vary between organisms. researchgate.net In general, undecaprenyl phosphate (C55) is the predominant lipid carrier in bacteria, while dolichyl phosphates (typically C80-C105) are characteristic of eukaryotes. mit.eduresearchgate.net this compound, a C50 polyprenol, represents a shorter-chain variant.
In Eukaryotes:
Research has specifically identified a role for alpha-dihydrodecaprenyl phosphate in eukaryotic cells. In cultured rat hepatoma cells (AH 70Btc), it has been shown to function as a carrier for mannose in the lipid intermediate pathway of protein glycosylation. nih.gov Studies demonstrated that the addition of alpha-dihydrodecaprenyl phosphate to a crude membrane fraction of these cells increased the incorporation of mannose from GDP-mannose into both lipid intermediates and proteins. nih.gov This suggests its direct involvement in the synthesis of N-linked glycoproteins.
Further research on hepatoma cells has shown that alpha-dihydrodecaprenyl phosphate can stimulate the N-glycosylation of proteins, particularly certain high-molecular-weight glycoproteins. This stimulation of glycosylation was also linked to an increase in cell adhesion. nih.gov
Interestingly, some studies have pointed to other cellular roles for dihydroprenyl phosphates. Dihydrodecaprenyl monophosphate, along with dihydroheptaprenyl monophosphate, has been observed to induce apoptosis (programmed cell death) in human promonoblastic leukemia U937 cells. scilit.com This apoptotic effect was found to be mediated by the activation of caspase-3-like proteases. scilit.com
In Prokaryotes:
While undecaprenyl phosphate is the most well-studied lipid carrier in bacteria for processes like peptidoglycan synthesis, the general mechanism of using polyprenyl phosphates as sugar carriers is conserved. nih.govnih.govnih.gov Microbes utilize these lipid carriers to assemble a wide array of cell surface glycans, including O-antigen, capsular polysaccharides, and the glycans for protein glycosylation. researchgate.netfrontiersin.org Although specific research focusing solely on the role of this compound in prokaryotes is not as extensive, it is plausible that in some bacterial species, this C50 polyprenyl phosphate can fulfill a similar function as a glycosyl carrier, participating in the biosynthesis of their essential cell wall components and other glycoconjugates. The fundamental principle of transporting hydrophilic sugar units across the hydrophobic membrane remains a critical function of this class of molecules. nih.govfrontiersin.org
Structure
2D Structure
Properties
CAS No. |
99103-20-5 |
|---|---|
Molecular Formula |
C50H85O4P |
Molecular Weight |
781.2 g/mol |
IUPAC Name |
[(6E,10Z,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-6,10,14,18,22,26,30,34,38-nonaenyl] dihydrogen phosphate |
InChI |
InChI=1S/C50H85O4P/c1-41(2)21-12-22-42(3)23-13-24-43(4)25-14-26-44(5)27-15-28-45(6)29-16-30-46(7)31-17-32-47(8)33-18-34-48(9)35-19-36-49(10)37-20-38-50(11)39-40-54-55(51,52)53/h21,23,25,27,29,31,33,35,37,50H,12-20,22,24,26,28,30,32,34,36,38-40H2,1-11H3,(H2,51,52,53)/b42-23+,43-25+,44-27+,45-29+,46-31+,47-33+,48-35-,49-37+ |
InChI Key |
TWFMTRIXHOWEDT-ZRBDNFHOSA-N |
SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)O |
Isomeric SMILES |
CC(CC/C=C(\C)/CC/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCOP(=O)(O)O |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)O |
Synonyms |
alpha-dihydrodecaprenyl phosphate dihydrodecaprenyl phosphate N 3554S N-1554 N-3554S N1554 |
Origin of Product |
United States |
Biosynthetic Pathways and Precursors of Dihydrodecaprenyl Phosphate
Isoprenoid Biosynthesis Foundations
The journey to dihydrodecaprenyl phosphate (B84403) begins with the universal building blocks of all isoprenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). wikipedia.orgnih.govfrontiersin.org These five-carbon units are synthesized through two primary and distinct metabolic routes: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. frontiersin.orgnih.govportlandpress.com
Mevalonate Pathway (MVA Pathway) Intermediates and Regulation
The MVA pathway, a cornerstone of metabolism in eukaryotes, archaea, and some bacteria, commences with acetyl-CoA. wikipedia.orgmetwarebio.com The initial steps involve the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.orgnih.gov A key regulatory point in this pathway is the reduction of HMG-CoA to mevalonate, a reaction catalyzed by the enzyme HMG-CoA reductase (HMGCR). metwarebio.comnih.gov This step is the rate-limiting enzyme of the MVA pathway. nih.gov
Following its formation, mevalonate is phosphorylated twice and then decarboxylated to produce IPP. wikipedia.orgmetwarebio.com IPP can then be isomerized to DMAPP. wikipedia.org
Regulation of the MVA pathway is a tightly controlled process. metwarebio.com The activity of HMG-CoA reductase is a primary target for regulation through transcriptional control, post-translational modifications, and feedback inhibition. creative-proteomics.com For instance, high levels of cholesterol and other downstream isoprenoids can allosterically inhibit HMG-CoA reductase. creative-proteomics.com Transcriptional regulation is largely mediated by sterol regulatory element-binding proteins (SREBPs), which are activated when cholesterol levels are low to stimulate the production of enzymes in the pathway. wikipedia.orgmetwarebio.com
Table 1: Key Intermediates of the Mevalonate (MVA) Pathway
| Intermediate | Description |
| Acetyl-CoA | The starting substrate for the MVA pathway. wikipedia.orgmetwarebio.com |
| Acetoacetyl-CoA | Formed from the condensation of two acetyl-CoA molecules. wikipedia.orgmetwarebio.com |
| 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) | Synthesized from acetoacetyl-CoA and a third molecule of acetyl-CoA. wikipedia.orgmetwarebio.com |
| Mevalonate | The product of the reduction of HMG-CoA, a key committed step. wikipedia.orgnih.gov |
| Isopentenyl diphosphate (IPP) | A five-carbon isoprenoid precursor formed from mevalonate. wikipedia.orgmetwarebio.com |
| Dimethylallyl diphosphate (DMAPP) | An isomer of IPP, also a fundamental building block for isoprenoids. wikipedia.orgmetwarebio.com |
Methylerythritol Phosphate Pathway (MEP/DOXP Pathway) Intermediates and Regulation
The MEP pathway, also known as the DOXP pathway, is the primary route for isoprenoid precursor synthesis in most bacteria, some eukaryotic parasites, and the plastids of plant cells. nih.govrsc.orgrsc.org This pathway is absent in humans, making it an attractive target for the development of antimicrobial agents. rsc.orgacs.org
The MEP pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (GAP) to form 1-deoxy-D-xylulose 5-phosphate (DXP). nih.govrsc.org DXP is then converted to 2-C-methyl-D-erythritol 4-phosphate (MEP), the first committed intermediate of this pathway. nih.govrsc.org A series of subsequent enzymatic reactions, including cytidylation and phosphorylation, convert MEP into isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). rsc.orgacs.org
Regulation of the MEP pathway occurs at several levels, including the supply of carbon, ATP, and reducing power. rsc.orgrsc.org The enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS), which catalyzes the first step, is a key regulatory point. rsc.org Additionally, the intermediate 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) has been identified as a crucial regulatory molecule, potentially acting as a stress signal in bacteria and a retrograde signal in plants. rsc.orgrsc.org
Table 2: Key Intermediates of the Methylerythritol Phosphate (MEP) Pathway
| Intermediate | Description |
| Pyruvate and D-glyceraldehyde 3-phosphate (GAP) | The initial substrates for the MEP pathway. rsc.org |
| 1-deoxy-D-xylulose 5-phosphate (DXP) | The product of the condensation of pyruvate and GAP. nih.govrsc.org |
| 2-C-methyl-D-erythritol 4-phosphate (MEP) | The first committed intermediate of the pathway. nih.govrsc.org |
| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) | A key regulatory intermediate in the MEP pathway. rsc.orgrsc.org |
| Isopentenyl diphosphate (IPP) | A five-carbon isoprenoid precursor. rsc.orgacs.org |
| Dimethylallyl diphosphate (DMAPP) | An isomer of IPP. rsc.orgacs.org |
Interplay and Diversification of Isoprenoid Precursor Pathways
While the MVA and MEP pathways are largely distinct, there is evidence of interplay and crosstalk between them in some organisms. nih.gov The diversification of these pathways has led to a vast array of over 70,000 isoprenoid compounds with diverse biological functions. frontiersin.orgnih.gov These molecules are essential for processes such as cell wall biosynthesis, protein modification, and signaling. metwarebio.comacs.org The modular nature of isoprenoid synthesis, starting from the C5 precursors IPP and DMAPP, allows for the construction of a wide variety of structures through the action of specialized synthases and modifying enzymes. frontiersin.org
Decaprenyl Diphosphate Synthesis
The formation of decaprenyl diphosphate, the direct precursor to dihydrodecaprenyl phosphate, is a critical step in the biosynthesis of essential components of the mycobacterial cell wall, such as the mycolyl-arabinogalactan-peptidoglycan complex and lipoarabinomannan. nih.govnih.govexpasy.org
Enzymatic Catalysis of Decaprenyl Diphosphate Formation (e.g., Z-prenyl diphosphate synthases, Rv2361c, Rv1086)
In Mycobacterium tuberculosis, the synthesis of decaprenyl diphosphate is a sequential process involving two key Z-prenyl diphosphate synthases: Rv1086 and Rv2361c. nih.govnih.govnih.gov
First, the enzyme Rv1086, an (E,Z)-farnesyl diphosphate synthase, catalyzes the addition of a single isoprene (B109036) unit from IPP to geranyl diphosphate (GPP), resulting in the formation of (E,Z)-farnesyl diphosphate (Z,E-FPP). nih.govnih.govpdbj.org This is a unique function, as most prenyl diphosphate synthases add multiple isoprene units. nih.gov
Subsequently, the enzyme Rv2361c, a decaprenyl diphosphate synthase, utilizes Z,E-FPP as a substrate and adds seven more isoprene units from IPP in a processive manner. nih.govnih.govpdbj.orgepfl.ch This series of condensations results in the formation of decaprenyl diphosphate. nih.govnih.gov The enzyme encoded by Rv2361c is a long-chain (C50) Z-isoprenyl diphosphate synthase. epfl.ch
Substrate Specificity and Kinetic Parameters of Decaprenyl Diphosphate Synthases
The enzyme Rv2361c exhibits a degree of flexibility in its substrate acceptance, although it shows a clear preference. nih.gov It can utilize various allylic diphosphates as primers, including geranyl diphosphate (GPP), neryl diphosphate (NPP), (E,E)-farnesyl diphosphate (E,E-FPP), (E,Z)-farnesyl diphosphate (Z,E-FPP), and (E,E,E)-geranylgeranyl diphosphate (GGPP). nih.gov However, its catalytic efficiency is highest with Z,E-FPP, suggesting this is its natural substrate in vivo. nih.gov
The kinetic parameters of Rv2361c have been determined. The Km value for isopentenyl diphosphate (IPP) is 89 µM. nih.govnih.gov The Km values for the various allylic substrates are as follows:
Table 3: Kinetic Parameters of Rv2361c with Various Allylic Substrates
| Allylic Substrate | Km (µM) |
| Neryl diphosphate (NPP) | 29 |
| (E,E,E)-Geranylgeranyl diphosphate (GGPP) | 40 |
| (E,E)-Farnesyl diphosphate (E,E-FPP) | 84 |
| (E,Z)-Farnesyl diphosphate (Z,E-FPP) | 290 |
| Geranyl diphosphate (GPP) | 490 |
Data from Kaur et al. (2004). nih.govnih.gov
The enzyme has an optimal pH range of 7.5 to 8.5 and requires divalent cations for its activity, which is also stimulated by the presence of detergent and dithiothreitol. nih.govnih.gov
Phosphorylation to this compound
The biosynthesis of this compound is a multi-step process that begins with the creation of a decaprenyl diphosphate backbone. In organisms like Mycobacterium tuberculosis, Z-prenyl diphosphate synthases catalyze the sequential condensation of isopentenyl diphosphate (IPP) with allylic diphosphates to build the C50 polyprenyl diphosphate chain. nih.govnih.gov The pathway to the final phosphorylated product involves subsequent modification of this backbone. While the precise sequence can vary, it generally involves dephosphorylation of the diphosphate, reduction of the alpha-isoprene unit, and a final phosphorylation step. The enzyme responsible for the reduction of the α-isoprene unit in polyprenols to form the saturated "dihydro" or dolichol-type lipids is polyprenyl reductase. mdpi.comnih.gov The final molecule, this compound, functions as a sugar carrier in the lipid intermediate pathway for protein glycosylation in some cells. nih.govjst.go.jp
Mechanisms of Phosphorylation in Polyprenyl Phosphate Formation
The formation of polyprenyl phosphates, including this compound, involves specific phosphorylation mechanisms. The initial biosynthesis in bacteria yields a polyprenyl diphosphate, such as decaprenyl diphosphate. nih.govnih.gov To become a functional lipid carrier for certain glycosylation pathways, this molecule must be modified.
Dephosphorylation of Diphosphate: The de novo synthesized polyprenyl diphosphate is first dephosphorylated. The enzymes that catalyze the removal of the pyrophosphate group have not yet been definitively identified in all organisms. nih.gov This step yields a polyprenol (e.g., decaprenol).
Reduction: The polyprenol undergoes hydrogenation of the double bond in the alpha-isoprene unit (the hydroxyl-terminal unit). This reaction is catalyzed by a polyprenyl reductase, converting the polyprenol into a dolichol (an α-saturated polyprenol), such as dihydrodecaprenol. mdpi.comnih.gov In humans, an enzyme from the steroid 5α-reductase family, SRD5A3, performs this function. nih.govnih.gov
Phosphorylation: The resulting dihydrodecaprenol is then phosphorylated to yield this compound. This reaction is catalyzed by a specific kinase. In eukaryotes, dolichol kinase is responsible for the phosphorylation of dolichol to form dolichyl phosphate. mit.edu A similar kinase activity is presumed to be responsible for the formation of this compound.
Polyprenyl phosphates are essential as they act as membrane-bound carriers for activated saccharides in numerous biosynthetic pathways, including N-linked protein glycosylation and the synthesis of bacterial cell wall components. nih.govnih.govmit.edu
Stereochemical Considerations in this compound Formation
The structure of this compound is defined by specific stereochemical features in its long isoprenoid chain and at its α-isoprene unit.
Chain Stereochemistry: The geometry of the double bonds along the polyprenyl chain is a critical feature. Prenyltransferase enzymes that assemble the chain control this stereochemistry. The synthesis involves the sequential addition of isopentenyl diphosphate (IPP), where the carbon-carbon bond formation occurs at a specific face of the IPP double bond. nih.gov In mycobacteria, the resulting decaprenyl chain has a characteristic mono-E, poly-Z configuration. researchgate.net This means that of the ten isoprene units, one has a trans (E) configuration while the others have a cis (Z) configuration. nih.gov
Alpha-Isoprene Saturation: The term "dihydro" indicates that the α-isoprene unit—the one to which the phosphate group is attached—is saturated. This saturation is the result of a reduction reaction that eliminates the double bond in this specific terminal isoprene unit. mdpi.comnih.gov This feature structurally classifies this compound as a dolichol-type lipid. Dolichols are distinguished from polyprenols by this saturated α-isoprene residue. mdpi.com This reduction is catalyzed by enzymes known as polyprenyl reductases. nih.gov The stereochemistry of sugar addition to these phosphorylated polyprenols is also highly specific and crucial for their function as carriers in glycosylation, with enzymes catalyzing the formation of either α- or β-linked sugars. nih.gov
Enzymatic Roles and Interactions of Dihydrodecaprenyl Phosphate
Dihydrodecaprenyl Phosphate (B84403) as a Lipid Carrier
As a lipid carrier, dihydrodecaprenyl phosphate is integral to the synthesis of glycoconjugates, which are complex molecules composed of carbohydrates linked to other chemical species such as proteins or lipids. These molecules are often found on the cell surface and are involved in various cellular processes.
Involvement in Glycosyl Transfer Reactions
This compound participates in glycosyl transfer reactions by acting as an acceptor for sugar residues from nucleotide sugars. For instance, in studies with crude membrane fractions from AH 70Btc hepatoma cells, α-dihydrodecaprenyl phosphate was shown to increase the incorporation of mannose from GDP-mannose into a lipid intermediate. nih.gov This demonstrates its function as a mannose carrier in the lipid intermediate pathway for protein glycosylation. nih.gov The process involves the transfer of a sugar moiety to the phosphate group of this compound, forming a sugar-lipid intermediate that can then be utilized in subsequent biosynthetic steps.
Mycobacteria, including the pathogen Mycobacterium tuberculosis, utilize decaprenyl phosphate as the lipid carrier for all known cell wall biosynthetic pathways. uniprot.org This is in contrast to many Gram-negative bacteria that typically use undecaprenyl phosphate. uniprot.org One key reaction is the transfer of the N-acetylglucosamine-1-phosphate (GlcNAc-1P) moiety from UDP-GlcNAc onto decaprenyl phosphate, a reaction catalyzed by decaprenyl-phosphate N-acetylglucosaminephosphotransferase (WecA). uniprot.org This forms the basis for the synthesis of the linker unit that connects arabinogalactan (B145846) and peptidoglycan in the mycobacterial cell wall. uniprot.org
Role in Assembly of Glycoconjugates
The sugar-lipid intermediates formed with this compound are essential for the assembly of complex glycoconjugates. nih.gov These lipid-linked glycans are transported across the cell membrane where they are further processed and incorporated into larger structures like lipopolysaccharide, teichoic acid, and peptidoglycan. nih.gov The structure of the lipid carrier itself is crucial for these processes.
In Mycobacterium tuberculosis, the synthesis of decaprenylphosphoryl-d-arabinose, the donor of arabinofuranosyl residues for the cell wall, begins with the transfer of a 5-phosphoribosyl residue to decaprenyl phosphate. nih.gov This initial step is a critical part of the pathway that ultimately leads to the formation of the arabinogalactan and lipoarabinomannan components of the mycobacterial cell wall. nih.govresearchgate.net
Specific Enzyme Systems Utilizing this compound
Several enzyme systems specifically recognize and utilize this compound as a substrate. A prominent example is the decaprenyl-phosphate phosphoribosyltransferase, also known as DPPR synthase.
Decaprenyl-Phosphate Phosphoribosyltransferase (DPPR Synthase) Activity
DPPR synthase (EC 2.4.2.45), encoded by the ubiA (or Rv3806c) gene in M. tuberculosis, is an integral membrane protein that catalyzes the transfer of a 5-phosphoribosyl group from 5-phospho-α-D-ribose-1-diphosphate (PRPP) to decaprenyl phosphate. nih.govnih.govwikipedia.org This reaction forms 5-phospho-β-ribosyl-1-phosphoryldecaprenol (DPPR), a key precursor for the biosynthesis of the mycobacterial cell wall. nih.govresearchgate.net The enzyme is essential for the growth of M. tuberculosis, making it an attractive target for the development of new anti-tuberculosis drugs. nih.govnih.govnih.gov
DPPR synthase exhibits a preference for polyprenyl phosphates of specific chain lengths. The enzyme from M. tuberculosis favors polyprenyl phosphates with 50-60 carbon atoms (C50-C60). nih.gov It is unable to utilize C20 polyprenyl phosphate and shows reduced efficiency with C75 polyprenyl phosphate. nih.gov The enzyme does not use sugar nucleotides like UDP-galactose or GDP-mannose as sugar donors. nih.gov
The kinetic properties of enzymes involved in related pathways have been studied, providing insights into the efficiency of these processes. For instance, the thymidylate synthases ThyA and ThyX from M. tuberculosis exhibit surprisingly low turnover rates, which may be an evolutionary adaptation for this slow-growing pathogen. plos.org While specific kinetic values for DPPR synthase with this compound are not detailed in the provided search results, the preference for longer chain polyprenyl phosphates suggests a specific binding pocket within the enzyme. nih.gov
| Substrate (Polyprenyl Phosphate) | Enzyme Activity |
|---|---|
| C20 | Inactive |
| C50-C60 | Favored |
| C75 | Less Efficient |
The activity of DPPR synthase is dependent on specific cofactors. The enzyme from M. tuberculosis requires Mg²⁺ for its activity. nih.govnih.govwikipedia.org Biophysical studies have confirmed that Mg²⁺ plays an essential role in the binding of the donor substrate, PRPP. nih.gov The enzyme also requires the detergent CHAPS for activity when assayed in vitro. nih.gov
Allosteric modulation, where the binding of a molecule at one site affects the protein's activity at another site, is a common regulatory mechanism for enzymes. bakerlab.org While the provided information does not explicitly detail allosteric modulation of DPPR synthase by this compound itself, it highlights the importance of cofactor binding for the enzyme's function. nih.gov The binding of PRPP-Mg²⁺ induces conformational changes in the enzyme, which is a hallmark of allosteric regulation. nih.gov The enzyme lacks a classical PRPP binding site found in many other enzymes, instead possessing a conserved NDxxD motif that is crucial for its activity. nih.gov This suggests a unique regulatory mechanism for this class of enzymes.
| Requirement | Role/Observation |
|---|---|
| Mg²⁺ | Essential for PRPP binding and enzyme activity |
| CHAPS | Required for in vitro activity |
Substrate Preferences and Reaction Kinetics
Decaprenyl-Phosphate N-Acetylglucosaminephosphotransferase (WecA/TagO) Function
Decaprenyl-phosphate N-acetylglucosaminephosphotransferase, commonly known as WecA (or its ortholog TagO), is a crucial integral membrane enzyme. nih.govuniprot.org In organisms like Mycobacterium tuberculosis, this enzyme utilizes decaprenyl phosphate (C50-P) as the lipid carrier, in contrast to the more common undecaprenyl phosphate (C55-P) used by many Gram-negative bacteria. uniprot.org WecA catalyzes the transfer of an N-acetylglucosamine-1-phosphate (GlcNAc-1-P) group from a UDP-GlcNAc donor to decaprenyl phosphate. uniprot.orguniprot.org This reaction yields N-acetyl-alpha-D-glucosaminyl-diphospho-trans,octacis-decaprenol (GlcNAc-PP-C50), a key lipid intermediate. uniprot.orgkegg.jpwikipedia.org
The enzyme is a member of the polyprenyl-phosphate N-acetylhexosamine 1-phosphate transferase superfamily and is characterized as a phosphoglycosyl transferase (PGT). nih.gov These PGTs are integral membrane proteins that initiate the biosynthesis of various glycoconjugates. nih.gov The general structure of WecA and its orthologs typically includes multiple transmembrane domains. oup.com
The primary role of the WecA-catalyzed reaction is the initiation of cell wall polymer synthesis. nih.gov In mycobacteria, the product of the WecA reaction, GlcNAc-PP-C50, serves as a precursor for the biosynthesis of the linker unit that connects arabinogalactan to peptidoglycan in the complex cell wall structure. uniprot.orguniprot.org This linker unit is a disaccharide of D-N-acetylglucosamine and L-rhamnose. uniprot.org The formation of this lipid-linked intermediate is the first membrane-associated step in this critical biosynthetic pathway. nih.gov The essentiality of WecA for the viability of organisms like M. tuberculosis has been demonstrated through genetic studies, highlighting its importance as a potential drug target. nih.govasm.org
The general process initiated by phosphoglycosyl transferases like WecA involves the formation of a polyprenol-diphospho-sugar, which is then further modified by other glycosyltransferases to create complex lipid-linked glycans. nih.gov These glycans can be transported across the membrane to serve as building blocks for various cellular structures. nih.gov
The activity of WecA and its orthologs can be measured using various enzymatic assays. A common method involves radiolabeling, where the transfer of a radiolabeled GlcNAc-1-P from UDP-[¹⁴C]GlcNAc to the lipid acceptor is monitored. asm.org The reaction mixture typically includes a buffer (e.g., MOPS), a divalent cation like MgCl₂, and a reducing agent such as 2-mercaptoethanol. asm.org The reaction is initiated by adding a membrane fraction containing the enzyme and stopped by solvent extraction, allowing for the separation and quantification of the lipid-linked product. asm.org
Mechanistic studies suggest that WecA, like other members of the polytopic PGT superfamily, likely operates through a ternary complex mechanism. oup.com This involves the formation of a complex between the enzyme, the UDP-GlcNAc donor, and the polyprenyl phosphate acceptor, without the formation of a covalent enzyme intermediate. oup.com Kinetic analyses of related eukaryotic enzymes support a Bi Bi random mechanism. oup.com The reaction results in the retention of the stereochemistry at the anomeric carbon of the sugar. oup.com
Role in Initiation of Cell Wall Polymer Synthesis
Other Glycosyltransferases and Polyprenyl Phosphate Acceptors
This compound and other polyprenyl phosphates serve as acceptors for a wide range of glycosyltransferases beyond WecA. biorxiv.org These enzymes, known as polyprenyl phosphate glycosyltransferases (Pren-P GTs), are a subclass of membrane-bound glycosyltransferases that transfer sugar groups from activated donors to a polyprenyl lipid acceptor. biorxiv.org The resulting lipid-linked sugar is then transported across the membrane for use in various glycosylation reactions. biorxiv.org
The specificity of these glycosyltransferases for the polyprenyl phosphate acceptor can vary. Some enzymes exhibit a degree of flexibility regarding the carbon chain length of the lipid. For instance, WecA from Thermatoga maritima can utilize polyprenol phosphates with 10 and 35 carbons, although its activity is reduced with polyprenols longer than its native C₅₅ substrate. nih.gov Similarly, the Cps2E enzyme from Streptococcus pneumoniae can use polyprenyl phosphates ranging from 35 to 105 carbons. asm.org
Examples of processes involving other polyprenyl phosphate-dependent glycosyltransferases include:
Peptidoglycan synthesis: In both gram-negative and gram-positive bacteria, undecaprenyl phosphate acts as the acceptor for the initial steps of peptidoglycan assembly. asm.org
O-antigen synthesis: The biosynthesis of O-antigens in bacteria like Salmonella enterica is initiated by the transfer of a sugar-1-phosphate to undecaprenyl phosphate. asm.org
Capsule formation: Many E. coli capsules are thought to be assembled on an undecaprenyl phosphate carrier. asm.org
Teichoic acid synthesis: In Bacillus licheniformis, teichoic acid synthesis involves undecaprenyl phosphate as an acceptor. asm.org
These glycosyltransferases play critical roles in bacterial physiology and virulence, making them attractive targets for the development of new antimicrobial agents.
Regulation of this compound-Dependent Enzymes
The activity of enzymes that depend on this compound and other polyprenyl phosphates is tightly regulated at multiple levels to ensure the proper assembly of cell wall components and other glycoconjugates. This regulation occurs through genetic and transcriptional control mechanisms, as well as through post-translational modifications that modulate enzyme activity.
Genetic and Transcriptional Control Mechanisms
The expression of genes encoding this compound-dependent enzymes, such as wecA, is often essential for bacterial viability. asm.org In M. tuberculosis, the wecA gene (Rv1302) has been shown to be essential, and its conditional knockdown leads to growth inhibition. asm.org This highlights the importance of transcriptional regulation in maintaining a sufficient supply of these enzymes.
In some cases, the regulation of these enzymes is linked to broader cellular processes. For instance, the transcription factors BRN1 and BRN2 in mammals coordinate gene expression programs in progenitor cells to regulate their proliferation and neuronal output, demonstrating how transcriptional control can orchestrate complex developmental processes. biorxiv.org Similarly, in bacteria, the expression of cell wall biosynthetic enzymes is likely integrated with signals related to cell growth and division.
Post-Translational Modifications and Enzyme Activity Modulation
Post-translational modifications (PTMs) are covalent changes to proteins that occur after their synthesis and can significantly alter their function, localization, or stability. wikipedia.orgthermofisher.com These modifications provide a rapid mechanism for modulating enzyme activity in response to changing cellular conditions. nih.gov
Common PTMs that can regulate enzyme activity include:
Phosphorylation: The reversible addition of a phosphate group to serine, threonine, or tyrosine residues is a widespread regulatory mechanism. thermofisher.comnews-medical.net It can switch enzymes between active and inactive states and is crucial for many signaling pathways. news-medical.net
Glycosylation: The attachment of carbohydrate molecules can affect protein folding, stability, and activity. wikipedia.orgthermofisher.com
Acetylation: The addition of an acetyl group, often at the N-terminus or on lysine (B10760008) residues, is another common modification. fmi.ch
Lipidation: The covalent attachment of lipid molecules can target proteins to membranes. wikipedia.orgnews-medical.net
While specific PTMs regulating this compound-dependent enzymes like WecA are not extensively detailed in the provided context, it is known that many enzymes involved in metabolic pathways are subject to such regulation. nih.gov For example, the activity of pyridoxal (B1214274) phosphate (PLP)-dependent enzymes, which are involved in amino acid metabolism, is inherently tied to the binding of their PLP cofactor, a form of modification. nih.govebi.ac.uk The activity of glycosyltransferases can also be influenced by factors such as the availability of their divalent cation cofactors, like Mg²⁺ or Mn²⁺, which are often required for catalysis. uniprot.orguniprot.org
Functional Significance of Dihydrodecaprenyl Phosphate in Cellular Processes
Role in Prokaryotic Cell Wall Biosynthesis and Integrity
In prokaryotes, particularly in the genus Mycobacterium, the C50 polyprenyl phosphate (B84403) known as decaprenyl phosphate (Dec-P) is a central molecule in the construction of the cell's protective envelope. oup.com It functions as a lipid carrier, shuttling hydrophilic sugar precursors from the cytoplasm across the cell membrane to the periplasmic space, where they are assembled into complex macromolecules. nih.gov
Decaprenyl phosphate is indispensable for the synthesis of the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, the core structural framework of the mycobacterial cell wall. mdpi.comnih.gov The process begins with the formation of a linker unit that connects the arabinogalactan (B145846) (AG) to the peptidoglycan (PG) layer. nih.govmit.edu This involves the transfer of N-acetylglucosamine-1-phosphate to decaprenyl phosphate by the enzyme WecA (a decaprenyl-phosphate α-N-acetylglucosaminyltransferase), forming the first glycolipid intermediate (GL-1). nih.gov Subsequently, a rhamnosyltransferase adds a rhamnose residue to complete the linker unit, which remains attached to the decaprenyl phosphate carrier for transport across the membrane. nih.gov Following the assembly of the linker, decaprenyl phosphate acts as the carrier for arabinofuranosyl residues, which are polymerized to form the arabinan (B1173331) chains of the arabinogalactan. mit.edu
The biosynthesis of Lipoarabinomannan (LAM), a major lipoglycan and virulence factor in mycobacteria, is also dependent on decaprenyl phosphate. oup.commdpi.com LAM synthesis is an extension of the pathway that produces phosphatidylinositol mannosides (PIMs) and lipomannan (LM). researchgate.netannualreviews.org Decaprenyl phosphate serves as the carrier for mannose residues (in the form of decaprenyl-phosphoryl-mannose) and arabinose residues, which are essential for the elongation and branching of the mannan (B1593421) core and the subsequent addition of the arabinan domain. georgetown.edu This assembly process results in the complex structure of LAM that is anchored in the plasma membrane and extends through the cell wall. nih.gov
Table 1: Key Enzymes and Intermediates in Decaprenyl Phosphate-Dependent Pathways
| Pathway Component | Enzyme/Molecule | Role in Biosynthesis | Relevant Organism |
| mAGP Synthesis | WecA (Rv1302) | Transfers N-acetylglucosamine-1-phosphate to decaprenyl phosphate to form GL-1. nih.gov | Mycobacterium tuberculosis |
| WbbL | Rhamnosyltransferase that completes the linker unit on the decaprenyl phosphate carrier. nih.gov | Mycobacterium tuberculosis | |
| Arabinosyltransferases (EmbA/B) | Catalyze the addition of arabinofuranose units to form the arabinan of arabinogalactan. mit.edu | Mycobacterium tuberculosis | |
| LAM Assembly | Polyprenol-phosphate-mannose-dependent mannosyltransferases (e.g., PimE) | Transfer mannose residues from decaprenyl-phosphoryl-mannose to elongate the mannan core. researchgate.net | Mycobacterium sp. |
| Arabinosyltransferases (e.g., EmbC) | Add arabinose units to the mannan core to form the arabinan domain of LAM. nih.gov | Mycobacterium sp. |
The bacterial cell envelope is a complex, multi-layered structure that protects the organism from environmental stress and maintains cellular integrity. mdpi.com The synthesis of essential polymers like peptidoglycan and arabinogalactan requires the transport of hydrophilic building blocks across the hydrophobic cell membrane. researchgate.netnih.gov Polyprenyl phosphates, such as decaprenyl phosphate in mycobacteria and undecaprenyl phosphate in other bacteria, are the dedicated lipid carriers for this trafficking process. nih.govgeorgetown.edu By shuttling these precursors, decaprenyl phosphate is fundamentally linked to the continuous synthesis, modification, and repair of the cell wall, which is vital for cell growth, division, and maintaining the structural stability needed to resist osmotic pressure. nih.govnih.gov
In pathogenic mycobacteria like Mycobacterium tuberculosis, the cell wall is not only a protective barrier but also a key determinant of virulence. oup.comwiley.com The mAGP complex and LAM, whose syntheses are critically dependent on decaprenyl phosphate, are major components of this unique cell wall. mdpi.commit.edu The mAGP provides a robust scaffold for the outer mycolic acid layer, which confers low permeability and resistance to many antibiotics. oup.comwiley.com LAM is a crucial virulence factor that can modulate the host immune response, for instance, by inactivating macrophages, thereby promoting bacterial survival within the host. Because decaprenyl phosphate is essential for building these unique and pathogenic structures, the enzymes involved in its synthesis and utilization are considered promising targets for the development of new anti-tuberculosis drugs. mdpi.com
Contribution to Cell Envelope Biogenesis and Stability
Impact on Eukaryotic Glycoprotein (B1211001) Biosynthesis
In eukaryotes, the biosynthesis of N-linked glycoproteins occurs in the endoplasmic reticulum (ER) and Golgi apparatus. This process relies on a lipid carrier analogous to the bacterial polyprenyl phosphates, known as dolichol phosphate. Dolichols are long-chain, α-saturated polyprenols, and the availability of dolichol phosphate is a rate-limiting factor in N-glycosylation. oup.com
Dihydrodecaprenyl phosphate, being a saturated polyprenol phosphate, is structurally similar to the endogenous eukaryotic carrier, dolichol phosphate. Research indicates that the eukaryotic N-glycosylation machinery can interact with non-native polyprenol phosphates. While mammalian glycosyltransferases use dolichol-linked sugars most effectively, they can also recognize and utilize other polyprenol phosphates, albeit with lower efficiency. nih.gov
This interaction suggests that this compound can modulate N-glycosylation pathways. This modulation can occur through several mechanisms:
Competition: Exogenous polyprenol phosphates can potentially compete with the endogenous dolichol phosphate pool for access to glycosyltransferases, which could alter the rate of glycoprotein synthesis. nih.gov
Enzyme Activity Modulation: The specific structure of the polyprenol carrier has been shown to directly influence the activity of key enzymes in the pathway, such as dolichyl phosphate mannose synthase (DPMS). mdpi.com The introduction of a non-native carrier like this compound could therefore alter the kinetics of oligosaccharide assembly.
Membrane Properties: Polyprenols and their phosphorylated derivatives insert into the lipid bilayer and can modulate the physical properties of the ER membrane, which may indirectly affect the function of membrane-bound glycosyltransferases. mdpi.com
Therefore, while not a native component, this compound has the potential to impact the efficiency and outcome of N-glycosylation, a pathway critical for protein folding, stability, and trafficking in eukaryotes. mit.eduresearchgate.net
Table 2: Comparison of Prokaryotic and Eukaryotic Lipid Carriers in Glycosylation
| Feature | Prokaryotic System (Mycobacterium) | Eukaryotic System |
| Primary Lipid Carrier | Decaprenyl Phosphate (C50) | Dolichol Phosphate (C70-C105) |
| Chemical Nature | α-Unsaturated Polyprenyl Phosphate | α-Saturated Polyprenyl Phosphate (Dolichol) |
| Primary Process | Cell Wall Biosynthesis (mAGP, LAM). mdpi.com | N-linked Glycoprotein Synthesis. |
| Location | Cytoplasmic Membrane. nih.gov | Endoplasmic Reticulum. oup.com |
| Key Precursors Transported | N-acetylglucosamine, Rhamnose, Arabinose, Mannose. nih.govmit.edu | N-acetylglucosamine, Mannose, Glucose. |
Influence on Membrane Glycoprotein Structure and Localization
This compound, a type of polyprenyl phosphate, plays a significant role in the glycosylation of proteins, a crucial process for the structure and function of membrane glycoproteins. jst.go.jpnih.gov Glycoproteins are proteins with attached oligosaccharide chains (glycans) that are involved in a wide array of cellular functions, including cell-cell recognition, signaling, and adhesion. wikipedia.org
Research has shown that α-dihydrodecaprenyl phosphate can act as a mannose carrier in the lipid intermediate pathway of protein glycosylation. nih.gov In studies using crude membrane fractions from hepatoma cells, the addition of α-dihydrodecaprenyl phosphate increased the incorporation of mannose from GDP-mannose into both lipid intermediates and proteins. nih.gov This suggests that it facilitates the synthesis of N-linked saccharide chains on glycoproteins. jst.go.jpnih.gov
Furthermore, treatment of cultured hepatoma cells with α-dihydrodecaprenyl phosphate led to an increase in the incorporation of glucosamine (B1671600) into the N-linked saccharide chains of glycoproteins. jst.go.jp Specifically, it was observed that this polyprenyl phosphate increased the glycosylation of certain high-molecular-weight glycoproteins. jst.go.jp
Alteration of Cell Surface Properties and Cell Adhesion
The changes in membrane glycoprotein structure induced by this compound have direct consequences on cell surface properties and cell adhesion. jst.go.jpnih.gov Cell adhesion is a fundamental process that governs tissue architecture and cell communication. researchgate.net
Studies have demonstrated that treatment with α-dihydrodecaprenyl phosphate enhances the adhesiveness of cultured hepatoma cells to their substratum. jst.go.jp This effect is likely a direct result of the increased N-glycosylation of cell surface proteins. jst.go.jp Similarly, in B16-F10 mouse melanoma cells, treatment with the S-isomer of alpha-dihydrodecaprenyl phosphate (N-3554S) also led to an enhanced adhesion of the cells to fibronectin, a key component of the extracellular matrix. nih.gov This increased adhesion was linked to the observed alterations in the N-glycosylation of membrane glycoproteins, including a potential fibronectin receptor. nih.gov The surface properties of a material, such as hydrophobicity and charge, can significantly influence cell adhesion. mdpi.com
These findings indicate that by modulating the glycosylation of membrane proteins, this compound can alter the cell surface, leading to changes in cellular adhesion and interaction with the surrounding environment. jst.go.jpnih.gov
Involvement in Programmed Cell Death Pathways
Induction of Apoptosis by Dihydrodecaprenyl Monophosphates
Dihydrodecaprenyl monophosphate has been identified as an inducer of apoptosis, or programmed cell death, in various cell lines. lipidbank.jpresearchgate.netlipidbank.jp Apoptosis is a controlled, genetically programmed process of cell self-destruction that is critical for normal development and tissue homeostasis. embopress.org
Research has shown that dihydrodecaprenyl monophosphate, along with dihydroheptaprenyl monophosphate, induces apoptosis in U937 cells, a human leukemia cell line. lipidbank.jpresearchgate.net This apoptotic induction is a specific property, as other related compounds like farnesyl phosphate and geranylgeranyl phosphate did not exhibit the same effect. lipidbank.jp The process of apoptosis involves a series of characteristic morphological and biochemical changes, including chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies. csic.es
The induction of apoptosis by these dihydroprenyl phosphates is a significant finding, as disruptions in apoptotic pathways are implicated in various diseases, including cancer. nih.gov The ability of dihydrodecaprenyl monophosphate to trigger this cellular suicide program highlights its potential as a molecule of interest in studying cell death mechanisms.
Caspase-Mediated Signaling in Apoptotic Responses
The apoptotic process induced by dihydrodecaprenyl monophosphate is mediated by a family of cysteine proteases known as caspases. lipidbank.jpresearchgate.netlipidbank.jp Caspases are central to the execution of apoptosis, acting in a cascade to dismantle the cell in an orderly fashion. nih.govthno.org
Studies have revealed that the apoptosis induced by dihydroprenyl phosphates, including dihydrodecaprenyl monophosphate, is dependent on the activation of caspase-3-like proteases. lipidbank.jpresearchgate.net Caspase-3 is a key executioner caspase, responsible for cleaving numerous cellular substrates, which ultimately leads to the morphological and biochemical hallmarks of apoptosis. nih.govthno.org Conversely, the activity of caspase-1-like proteases was not implicated in this apoptotic pathway. lipidbank.jp
The activation of the caspase cascade can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.gov In the intrinsic pathway, pro-apoptotic signals lead to the release of cytochrome c from the mitochondria, which then activates a cascade involving caspase-9 and subsequently caspase-3. embopress.orgmdpi.com The involvement of caspase-3 activation in this compound-induced apoptosis suggests a convergence on this common execution pathway. lipidbank.jp
Potential Roles in Lipid Metabolism and Transport
While the primary focus of research on this compound has been on its roles in protein glycosylation and apoptosis, its chemical nature as a lipid suggests potential involvement in broader aspects of lipid metabolism and transport. Lipids are essential for cellular structure, energy storage, and signaling. wikipedia.org
As a polyprenyl phosphate, this compound is part of a larger family of lipids that includes dolichol phosphate, a well-known carrier of sugar residues in the synthesis of glycoproteins. bioone.org The ability of α-dihydrodecaprenyl phosphate to function as a mannose carrier highlights its role in a specific aspect of lipid-mediated transport within the cell. nih.gov
The metabolism of lipids is a complex process involving their synthesis, degradation, and transport between different cellular compartments and throughout the body via lipoproteins. binasss.sa.crmsdmanuals.com Given that this compound can influence fundamental cellular processes like protein modification and cell death, it is plausible that it may also interact with or modulate other lipid metabolic pathways. However, direct evidence and detailed studies specifically elucidating the broader roles of this compound in general lipid metabolism and transport are not extensively documented in the reviewed literature. The interplay between phosphate and lipid metabolism is a recognized area of study, with phosphate levels known to affect enzymes involved in lipolysis and lipogenesis. nih.gov Further research is needed to explore these potential connections for this compound.
Methodological Approaches in Dihydrodecaprenyl Phosphate Research
Biochemical Characterization of Enzymes
A fundamental approach to understanding the function of dihydrodecaprenyl phosphate (B84403) is the detailed biochemical analysis of the enzymes that synthesize and utilize it. This typically involves producing the enzymes in a controlled system and then studying their catalytic properties.
Recombinant Protein Expression and Purification
To obtain sufficient quantities of pure enzymes for detailed study, researchers often turn to recombinant protein expression systems. Genes encoding enzymes of interest from organisms like Mycobacterium tuberculosis are cloned into expression vectors, which are then introduced into a host organism, commonly Escherichia coli. nih.gov
The host organism is cultured, and gene expression is induced, leading to the production of the target enzyme. For example, the M. tuberculosis phosphoribosylpyrophosphate synthetase (MtbPRPPase), an enzyme crucial for the biosynthesis of decaprenylphosphoryl-arabinose, a key precursor for the mycobacterial cell wall, has been successfully expressed in E. coli BL21(DE3)pLysS cells. plos.orgnih.gov Similarly, the decaprenyl diphosphate (B83284) synthase from M. tuberculosis, encoded by the gene Rv2361c, was overexpressed in E. coli with a histidine tag to facilitate purification. nih.govnih.gov
Following expression, the cells are harvested and lysed. The target enzyme is then purified from the complex mixture of cellular proteins using a series of chromatographic techniques. A common first step involves affinity chromatography, especially for tagged proteins. For instance, histidine-tagged Rv2361c was purified to near homogeneity using immobilized metal affinity chromatography (IMAC) with a cobalt resin. nih.gov Further purification steps might include ion-exchange chromatography and size-exclusion chromatography to achieve a highly pure enzyme preparation, which is essential for accurate kinetic and structural studies. wur.nl The purity of the final enzyme preparation is typically assessed by methods like SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis), which separates proteins based on their molecular weight. plos.org
Enzyme Kinetic Analysis (e.g., Km, Vmax determinations)
Once a pure enzyme is obtained, its catalytic activity is characterized by determining key kinetic parameters, primarily the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). patsnap.comjascoinc.comthermofisher.com The Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the enzyme's affinity for its substrate. pressbooks.pub Vₘₐₓ reflects the maximum rate of the reaction when the enzyme is saturated with the substrate. pressbooks.pub
These parameters are determined by measuring the initial reaction rate at various substrate concentrations while keeping the enzyme concentration constant. patsnap.com For enzymes involved in dihydrodecaprenyl phosphate metabolism, which often have lipidic substrates, assays are typically performed in the presence of detergents like Triton X-100 to ensure substrate solubility. nih.gov
For example, the kinetic parameters for the M. tuberculosis decaprenyl diphosphate synthase (Rv2361c) were determined using a radiometric assay with [¹⁴C]isopentenyl diphosphate (IPP) and various allylic diphosphate substrates. nih.govnih.gov The reaction products are extracted and quantified by liquid scintillation spectrometry to calculate the reaction velocity. By plotting reaction rates against substrate concentrations, Kₘ and Vₘₐₓ values can be derived using methods like the Lineweaver-Burk plot or non-linear regression analysis of the Michaelis-Menten equation. plos.orgpatsnap.comutah.edu
| Enzyme | Substrate | Kₘ (μM) | Reference |
| M. tuberculosis Decaprenyl Diphosphate Synthase (Rv2361c) | Isopentenyl diphosphate | 89 | nih.gov |
| Geranyl diphosphate | 490 | nih.gov | |
| Neryl diphosphate | 29 | nih.gov | |
| ω,E,E-Farnesyl diphosphate | 84 | nih.gov | |
| ω,E,Z-Farnesyl diphosphate | 290 | nih.gov | |
| ω,E,E,E-Geranylgeranyl diphosphate | 40 | nih.gov | |
| M. tuberculosis Z-Farnesyl Diphosphate Synthase (Rv1086) | Isopentenyl diphosphate | 124 | |
| Geranyl diphosphate | 38 | ||
| Neryl diphosphate | 16 |
Substrate Specificity Profiling and Inhibitor Studies
To understand the precise role of an enzyme in a metabolic pathway, its substrate specificity is determined. This involves testing the enzyme's activity with a range of potential substrates. For the M. tuberculosis decaprenyl diphosphate synthase (Rv2361c), its ability to utilize various allylic diphosphates as primers for the condensation reaction with IPP was investigated. nih.gov While the enzyme showed activity with several substrates, including geranyl diphosphate and farnesyl diphosphate, its catalytic efficiency was highest with ω,E,Z-farnesyl diphosphate, suggesting this is the preferred natural substrate in vivo. nih.govnih.gov This finding was crucial in establishing that the enzymes Rv1086 (ω,E,Z-farnesyl diphosphate synthase) and Rv2361c act sequentially in the biosynthesis of decaprenyl diphosphate in M. tuberculosis. nih.gov
Inhibitor studies are also vital, both for elucidating enzyme mechanisms and for developing potential therapeutic agents. Enzymes in the decaprenyl phosphate pathway are attractive targets for new drugs against tuberculosis. plos.orgnih.gov Researchers screen chemical libraries or rationally design compounds that can block the activity of a target enzyme. nih.gov For example, inhibitors have been identified for enzymes in related pathways, such as farnesyl pyrophosphate synthase, which are targeted by bisphosphonates. frontiersin.org The effectiveness of an inhibitor is quantified by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. These studies often involve analyzing the mode of inhibition (e.g., competitive, non-competitive, or irreversible) to understand how the inhibitor interacts with the enzyme. libretexts.org For instance, several identified inhibitors of dihydrodipicolinate reductase, another enzyme in a key mycobacterial biosynthetic pathway, were found to be competitive with respect to the substrate. nih.gov
Radiometric and Spectroscopic Assays
Radiometric assays are highly sensitive methods that are frequently employed in the study of this compound metabolism due to the low abundance of the lipid intermediates. asm.orgresearchgate.net These assays use substrates labeled with a radioactive isotope to trace their conversion into products.
Tracer Studies with Radiolabeled Precursors ([¹⁴C]mannose, [¹⁴C]glucosamine)
Radiolabeled precursors are used to track the synthesis and fate of specific molecules within the cell or in cell-free systems. In the context of mycobacterial cell wall synthesis, [¹⁴C]mannose can be used to study the biosynthesis of mannose-containing glycolipids like lipoarabinomannan (LAM), which involves decaprenyl-phosphate-mannose as an intermediate. nih.gov
Similarly, [¹⁴C]glucosamine can be used as a tracer to monitor the synthesis of peptidoglycan and arabinogalactan (B145846). frontiersin.orgnih.gov N-acetylglucosamine (GlcNAc) is a component of the linkage unit that connects arabinogalactan to peptidoglycan, and its synthesis is initiated by the transfer of GlcNAc-1-phosphate from UDP-GlcNAc onto decaprenyl phosphate. asm.orgresearchgate.netuniprot.org By incubating mycobacterial membranes with UDP-[¹⁴C]GlcNAc, researchers can specifically label and follow the formation of decaprenyl-PP-GlcNAc (Glycolipid 1), the first lipid-linked intermediate in this pathway. asm.orgasm.org This approach has been instrumental in characterizing the activity of the enzyme WecA, the phosphoglycosyltransferase that catalyzes this initial step. asm.orgresearchgate.net
Detection and Quantification of Lipid-Linked Intermediates
Following incubation with radiolabeled precursors, the lipid-linked intermediates must be separated from the unreacted, water-soluble substrates and then detected and quantified. The reaction is typically stopped, and lipids are extracted using a biphasic solvent system, such as a chloroform/methanol/water mixture. asm.org The organic phase, containing the radiolabeled lipid intermediates like decaprenyl-PP-GlcNAc or Lipid I, is then separated from the aqueous phase. asm.orgasm.org
Genetic and Molecular Biology Techniques
Genetic and molecular biology techniques are fundamental to understanding the biosynthetic pathways of complex molecules like this compound. These approaches allow researchers to isolate, study, and manipulate the genes and enzymes responsible for its synthesis.
Gene Cloning and Expression Systems
The study of this compound biosynthesis has been significantly advanced by gene cloning and heterologous expression systems. These techniques enable the production of large quantities of specific enzymes for purification and characterization. A common strategy involves cloning the target gene from the source organism, such as Mycobacterium tuberculosis, and expressing it in a well-characterized host like Escherichia coli. actascientific.comnih.gov
A key enzyme in the pathway, decaprenyl diphosphate synthase, is encoded by the Rv2361c gene in M. tuberculosis. nih.gov Researchers have successfully cloned this gene into expression vectors, such as the pET series, which are designed for high-level protein production in E. coli. nih.gov Following the insertion of the gene into the vector, the recombinant DNA is introduced into an E. coli host strain. actascientific.com Expression of the target protein is typically induced by adding a specific chemical agent, like isopropyl β-D-1-thiogalactopyranoside (IPTG), to the cell culture. nih.gov
This approach has been instrumental in confirming the function of Rv2361c. By expressing the gene in E. coli, scientists were able to purify the enzyme and demonstrate its activity in synthesizing decaprenyl diphosphate, the direct precursor to decaprenyl phosphate. nih.govnih.gov The use of an expression system allows for the production of the enzyme in sufficient quantities for detailed kinetic analysis and structural studies, which would be challenging to obtain from its native source. nih.govnih.gov
| Gene | Source Organism | Expression Host | Vector System | Purpose |
| Rv2361c (decaprenyl diphosphate synthase) | Mycobacterium tuberculosis | Escherichia coli | pET-28a(+) | Enzyme purification and characterization nih.gov |
| Rv1086 (E,Z-farnesyl diphosphate synthase) | Mycobacterium tuberculosis | Escherichia coli | Not specified | Functional analysis as part of the decaprenyl phosphate pathway rhea-db.orgnih.gov |
| Dihydropteroate Synthase (DHPS) | Mycobacterium tuberculosis | Escherichia coli | pBluescript KS+ | Gene isolation, sequencing, and enzyme purification nih.gov |
Mutagenesis and Gene Knockout Approaches
Mutagenesis and gene knockout techniques are powerful tools for elucidating the function and essentiality of genes involved in metabolic pathways. arvojournals.org In the context of this compound research, these methods have been used to identify critical amino acid residues for enzyme function and to confirm the importance of the biosynthetic pathway for the organism's viability.
Site-directed mutagenesis involves making specific changes to the DNA sequence of a gene to alter the corresponding amino acid sequence of the protein. mdpi.com This technique was used to investigate the structure and function of Rv3378c and the M. tuberculosis cis-decaprenyl diphosphate synthase (Rv2361c). acs.org By creating specific mutations, researchers can identify residues that are crucial for substrate binding or catalysis, providing insights into the enzyme's mechanism of action. acs.orgnih.gov
Gene knockout approaches aim to inactivate or delete a specific gene to observe the resulting effect on the organism. In M. tuberculosis, transposon mutagenesis, a technique where a mobile genetic element randomly inserts into the genome and disrupts genes, has shown that Rv2361c is an essential gene for the bacterium's growth in vitro. This finding underscores the importance of the decaprenyl phosphate biosynthetic pathway, making it a potential target for new drugs. More targeted gene knockout technologies like CRISPR/Cas9 are also available and have been used to study related enzymes like dehydrodolichyl diphosphate synthase (DHDDS) in eukaryotic systems. scbt.comorigene.com Studies involving the conditional knockout of the DHDDS gene in mice have demonstrated its vital role in photoreceptor cells. arvojournals.org
| Technique | Gene/Enzyme | Organism/System | Finding |
| Transposon Mutagenesis | Rv2361c | Mycobacterium tuberculosis | The gene is essential for in vitro growth. |
| Site-Directed Mutagenesis | Rv3378c / Rv2361c | Mycobacterium tuberculosis | Identified key residues involved in the enzyme's mechanism of action. acs.org |
| Conditional Gene Knockout | DHDDS | Mouse (photoreceptors) | DHDDS is essential for photoreceptor function and survival. arvojournals.org |
Analysis of Gene Expression and Regulation
Understanding how the genes of the this compound pathway are expressed and regulated is crucial for a complete picture of its biological role. wikipedia.org The regulation of gene expression controls when and how much of an enzyme is produced, ensuring that the synthesis of essential molecules is coordinated with the cell's needs. pressbooks.pubnews-medical.net
In bacteria, gene expression is often controlled at the transcriptional level. news-medical.net Regulatory proteins can bind to DNA sequences near a gene's promoter to either activate or repress its transcription into messenger RNA (mRNA). wikipedia.org The environment of the cell, such as the availability of nutrients, can influence the activity of these regulatory proteins. wikipedia.orgyoutube.com
For instance, the biosynthesis of many secondary metabolites in bacteria is known to be regulated by phosphate concentration through a two-component system called PhoR-PhoP. nih.gov When phosphate is scarce, this system can activate or repress a cascade of genes. While direct regulation of the Rv2361c gene by the PhoR-PhoP system has not been explicitly detailed, the expression of genes for other essential cell wall components is known to be tightly controlled. Studies on related pathways in Streptomyces show that phosphate control can mediate the expression of pathway-specific activators. nih.gov Further research using techniques like quantitative real-time PCR (qRT-PCR) and promoter activity assays could clarify the specific regulatory mechanisms governing the this compound pathway in M. tuberculosis. mdpi.comnih.gov
Cellular and In Vitro Model Systems
To study the complex biochemical processes involved in this compound synthesis, researchers rely on simplified, controlled environments provided by cellular and in vitro models. nih.gov These systems allow for the detailed investigation of enzymatic reactions and biosynthetic pathways outside the complexity of a whole organism.
Use of Bacterial and Eukaryotic Cell Lines
Both bacterial and eukaryotic cell lines serve as invaluable tools in molecular biology research. nih.govmdpi.com In the study of this compound, bacterial cells, particularly E. coli, are widely used as living factories to produce the enzymes of the biosynthetic pathway. nih.gov As described in section 5.3.1, E. coli can be genetically engineered to express genes from other organisms, like M. tuberculosis, providing a robust system for generating large amounts of protein for study. nih.govnih.gov
Eukaryotic cell lines are also employed, especially when investigating the effects of compounds or the function of related pathways in mammals. frontiersin.org For example, human cell lines such as SH-SY5Y have been used to create models for studying the metabolism and function of inorganic polyphosphates, which are structurally related to the phosphate-containing intermediates in the this compound pathway. frontiersin.org Similarly, Human Embryonic Kidney (HEK) 293 cells are a common choice for expressing individual gene products to analyze their function from an evolutionary or physiological perspective. mdpi.com The use of various cell lines allows researchers to study specific cellular processes in a reproducible and controlled manner. nih.govplos.org
Membrane Fraction Preparations for Enzymatic Studies
Many enzymes involved in the synthesis of lipid-linked molecules, including decaprenyl phosphate, are associated with the cell membrane. nih.govnih.gov To study these enzymes in vitro, researchers prepare membrane fractions from cell cultures. This process involves breaking open the cells (lysis) and separating the cellular components through centrifugation. ibb.waw.pl
The general procedure begins with harvesting cultured cells, such as E. coli expressing a target enzyme or native M. tuberculosis. nih.govresearchgate.net The cells are then disrupted by methods like sonication. A series of centrifugation steps at increasing speeds is used to separate the cellular debris, soluble proteins (cytosol), and membrane fragments. ibb.waw.plmdpi.com The membrane fraction, which contains the membrane-associated enzymes, is collected as a pellet after ultracentrifugation. ibb.waw.plbiorxiv.org
Assays for Cell Adhesion and Morphological Changes
The investigation of this compound's influence on cellular behavior often involves assays that measure cell adhesion and observe morphological alterations. These methods are crucial for understanding how the compound may affect cell-cell and cell-matrix interactions, which are fundamental to various physiological and pathological processes.
Cell Adhesion Assays:
A variety of techniques can be employed to quantify cell adhesion. These assays typically involve seeding cells onto a substrate, subjecting them to a detachment force, and then quantifying the remaining adherent cells.
Static Adhesion Assays: These are widely used to evaluate the interaction between cells and the extracellular matrix. nih.gov The process often involves labeling cells with a fluorescent dye, such as calcein-AM, which becomes fluorescent upon cleavage by intracellular esterases in viable cells. thermofisher.com After an incubation period to allow for adhesion, non-adherent cells are removed by washing. nih.gov The fluorescence intensity of the remaining cells is then measured using a microplate reader, providing a quantitative measure of adhesion. nih.govthermofisher.com
Wash Assays: This is a fundamental method that provides qualitative or semi-quantitative data on cell adhesion. mdpi.com After allowing cells to adhere to a substrate, one or more washing steps are performed to remove non-adherent or weakly attached cells. The remaining cells can then be quantified through various means, including direct cell counting, DNA content quantification, or protein analysis. mdpi.com
Microfluidic Assays: These assays allow for the study of cell adhesion under shear stress, mimicking physiological conditions such as blood flow. nih.govmdpi.com Microfluidic devices with channels of varying topographies can be used to separate cells based on their adhesion strength. mdpi.com
Observation of Morphological Changes:
Changes in cell shape, size, and internal structure can provide significant insights into the cellular response to this compound.
Microscopy: Light microscopy and scanning electron microscopy (SEM) are primary tools for observing cellular morphology. ijbiotech.comresearchgate.net Staining techniques, such as Toluidine blue staining, can be used to visualize cells and any changes in their shape and size. researchgate.net For instance, studies have shown that certain treatments can cause cells to detach from surfaces and exhibit altered shapes with large, lateralized nuclei. researchgate.net In other cases, high cell densities have been observed to cause a change from a typical rod shape to a more spherical morphology in E. coli. ijbiotech.com
Fluorescence Staining: Specific fluorescent probes can be used to visualize components of the cytoskeleton, such as F-actin, and focal adhesions. Changes in the organization of these structures can indicate alterations in cell adhesion and morphology. researchgate.net
Table 1: Methodological Approaches for Cell Adhesion and Morphological Changes
| Method | Principle | Application in this compound Research | Key Findings/Observations |
|---|---|---|---|
| Static Adhesion Assay | Quantifies adherent cells by measuring absorbance or fluorescence intensity after washing away non-adherent cells. nih.gov | To assess the effect of this compound on the adhesion of cells to extracellular matrix components. | This compound has been shown to enhance the adhesiveness of hepatoma cells to the substratum. jst.go.jp |
| Microscopy (Light and SEM) | Direct visualization of cell shape, size, and surface features. ijbiotech.comresearchgate.net | To observe any morphological alterations in cells treated with this compound. | Polyprenyl phosphates can influence cell surface morphology. jst.go.jp Specific changes induced by this compound would be documented. |
| Fluorescence Staining | Use of fluorescent dyes to label specific cellular structures like the cytoskeleton and nucleus. researchgate.net | To detail the changes in cytoskeletal organization and nuclear morphology upon treatment with this compound. | Changes in actin stress fibers and focal adhesions can be observed. researchgate.net |
Apoptosis Detection Methods (e.g., DNA fragmentation, caspase assays)
Apoptosis, or programmed cell death, is a critical process that can be influenced by various chemical compounds. Research into this compound's effects on apoptosis utilizes several well-established methods to detect the hallmark features of this process. researchgate.net
DNA Fragmentation Assays:
A key biochemical feature of apoptosis is the cleavage of nuclear DNA into oligonucleosome-sized fragments. vfu.cz
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This is a widely used method to detect DNA fragmentation in situ. vfu.czmblbio.com The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with labeled dUTP. mblbio.com These labeled fragments can then be visualized by fluorescence or light microscopy. vfu.cz The TUNEL assay can be adapted for quantitative analysis using flow cytometry. nih.gov
Sub-G1 Peak Analysis: This method relies on the principle that during apoptosis, small DNA fragments leak out of permeabilized cells. cmu.edu.tw When the remaining cellular DNA is stained with a quantitative dye like DAPI, apoptotic cells will have a lower DNA content than healthy cells in the G1 phase of the cell cycle. cmu.edu.tw This population of cells appears as a "sub-G1" peak in a DNA content histogram generated by flow cytometry. cmu.edu.twchemometec.com
DNA Ladder Assay: This classic technique involves extracting DNA from treated cells and separating it by agarose (B213101) gel electrophoresis. The characteristic "ladder" pattern of DNA fragments is a hallmark of apoptosis. vfu.cz
Caspase Assays:
Caspases are a family of proteases that play a central role in executing the apoptotic program. promega.com Their activation is a key indicator of apoptosis.
Fluorogenic and Luminescent Substrate Assays: These assays utilize synthetic substrates that contain a caspase recognition sequence linked to a fluorescent or luminescent reporter molecule. promega.com.brbiotium.com When cleaved by an active caspase, the reporter is released, generating a signal that is proportional to caspase activity. promega.com.br These assays are amenable to high-throughput screening in multiwell plate formats. promega.com.br
Antibody-Based Detection: Specific antibodies that recognize the active forms of caspases can be used to detect apoptotic cells. promega.com For example, an antibody directed against the cleaved p18 fragment of caspase-3 specifically stains apoptotic cells. promega.com
Fluorescently Labeled Inhibitors: Irreversible caspase inhibitors conjugated to a fluorescent tag can be used to label cells with active caspases for detection by flow cytometry or fluorescence microscopy. promega.com
Table 2: Apoptosis Detection Methods
| Method | Principle | Application in this compound Research | Key Findings/Observations |
|---|---|---|---|
| DNA Fragmentation Assay (TUNEL) | Enzymatic labeling of the 3'-OH ends of DNA strand breaks, a hallmark of apoptosis. vfu.czmblbio.com | To identify and quantify apoptotic cells in a population treated with this compound. | Dihydrodecaprenyl monophosphates have been shown to induce apoptosis. researchgate.net |
| Caspase-3 Activity Assay | Measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, often using a fluorogenic or colorimetric substrate. promega.com.br | To determine if the apoptotic pathway induced by this compound is caspase-dependent. | Dihydrodecaprenyl monophosphates induce apoptosis that is mediated by the activation of a caspase-3-like protease. researchgate.netdntb.gov.ua |
| Wright-Giemsa Staining | A histological stain that allows for the visualization of nuclear condensation and fragmentation, which are characteristic morphological features of apoptosis. researchgate.net | To observe the morphological changes associated with apoptosis in cells treated with this compound. | Used to confirm the apoptotic morphology of cells. researchgate.net |
| AO/EB Double Staining | Acridine orange (AO) and ethidium (B1194527) bromide (EB) are fluorescent dyes used to differentiate between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology. researchgate.net | To distinguish between different modes of cell death induced by this compound. | Employed to identify apoptotic cells in studies involving Dihydrodecaprenyl phosphates. researchgate.net |
Structural Biology Techniques for Enzyme-Ligand Complexes
Understanding the interaction of this compound with its target enzymes at a molecular level is crucial for elucidating its mechanism of action. Structural biology techniques provide high-resolution information about the three-dimensional arrangement of atoms in enzyme-ligand complexes.
X-ray Crystallography: This is a powerful technique for determining the atomic and molecular structure of a protein. It involves crystallizing the enzyme in complex with its ligand (in this case, this compound or an analog) and then diffracting X-rays off the crystal. The resulting diffraction pattern can be used to calculate an electron density map, from which the positions of the atoms can be determined. Recent advancements allow for data collection at room temperature, which can provide a more physiologically relevant structure compared to traditional cryogenic methods. frontiersin.org This can be particularly important for observing alternative ligand conformations that might be artifacts of cryo-cooling. frontiersin.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide information about the structure and dynamics of enzyme-ligand complexes in solution. Chemical shift perturbation experiments can identify the residues in the enzyme that are involved in ligand binding. frontiersin.org This technique is particularly useful for studying dynamic interactions and conformational changes that occur upon ligand binding. frontiersin.org
Computational Modeling and Molecular Dynamics (MD) Simulations: Computational approaches, such as molecular docking and MD simulations, can be used to predict the binding mode of this compound to its target enzyme and to study the dynamics of the complex. scispace.com These methods complement experimental techniques by providing insights into the energetic and conformational aspects of the interaction.
The combination of these structural biology techniques can provide a comprehensive picture of how this compound binds to its target enzymes and influences their function. This knowledge is essential for understanding its biological roles and for the potential design of related compounds with specific activities.
Comparative Biology and Evolutionary Aspects
Phylogenetic Distribution of Dihydrodecaprenyl Phosphate-Related Pathways
Dihydrodecaprenyl phosphate (B84403) is a type of dolichol, a class of polyisoprenoids characterized by a saturated alpha-isoprene unit. nih.gov The biosynthesis of this compound is dependent on the broader isoprenoid synthesis pathways, which produce the universal C5 precursor, isopentenyl diphosphate (B83284) (IPP). Two distinct and ancient pathways are responsible for IPP synthesis: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway, also known as the deoxyxylulose 5-phosphate (DXP) pathway. pnas.orgoup.com
The distribution of these foundational pathways across the domains of life is not uniform:
MVA Pathway : This pathway is predominantly found in Archaea, Eukarya, and a limited number of bacterial lineages. oup.commdpi.com It is considered the ancestral route for IPP biosynthesis in Archaea, where its primary function is the synthesis of ether-linked prenyl-lipids for their plasma membranes. pnas.orgmdpi.com
MEP/DXP Pathway : This pathway is characteristic of most Bacteria. nih.gov It is also found in the plastids of eukaryotes like plants and algae, where it was acquired through the endosymbiosis of a cyanobacterial ancestor. mdpi.comnih.gov
The final step in the formation of this compound and other dolichols involves the reduction of their polyprenol precursors, a reaction catalyzed by a polyprenol reductase. biorxiv.org Consequently, the distribution of dolichols is largely confined to organisms possessing this enzymatic capability. Dolichols are a hallmark of Eukarya and Archaea, whereas most bacteria utilize the unsaturated polyprenols. nih.gov
The specific chain length of dolichols, including the C50 this compound, varies significantly between organisms, reflecting species-specific adaptations. nih.gov In most eukaryotes, dolichol chains range from C75 to C100, while in plants, a wider range from C55 to C215 is observed. nih.gov Archaea typically synthesize shorter-chain dolichols (C30–C70). nih.gov Within a single organism, the distribution can also be tissue-specific. In many plants, for instance, dolichols are the major polyisoprenoid in the roots, while polyprenols predominate in the leaves. scitepress.orgaip.org Some eukaryotic microbes, such as the malaria parasite Plasmodium falciparum, actively produce both polyprenols and dolichols. biorxiv.org
Table 1: Phylogenetic Distribution of Isoprenoid Biosynthesis Pathways This interactive table summarizes the primary distribution of the MVA and MEP/DXP pathways across the three domains of life.
| Domain | MVA Pathway | MEP/DXP Pathway | Primary Polyisoprenoid Type |
|---|---|---|---|
| Archaea | Present (ancestral) pnas.orgmdpi.com | Absent | Dolichols nih.gov |
| Bacteria | Present (in some lineages) oup.com | Present (widespread) nih.gov | Polyprenols nih.gov |
| Eukarya | Present (cytosolic) oup.commdpi.com | Present (in plastids of some) mdpi.com | Dolichols nih.gov |
Conservation and Divergence of Enzymes Across Organisms
The enzymes involved in the synthesis of this compound exhibit both remarkable conservation and significant divergence across species. The enzyme directly responsible for its formation is polyprenol reductase, which catalyzes the saturation of the terminal isoprene (B109036) unit of decaprenyl phosphate. biorxiv.orgnih.gov This enzyme belongs to the steroid 5α-reductase family and has orthologs in various organisms, such as SRD5A3 in humans, Dfg10 in yeast, and PPRD1/PPRD2 in Arabidopsis thaliana. nih.gov The fundamental function of this enzyme is conserved, as its deficiency in mammals, yeast, and plants leads to defects in N-glycosylation due to a lack of the essential dolichol phosphate sugar carrier. nih.govresearchgate.net
Despite this functional conservation, divergence is also evident. Arabidopsis, for example, possesses two polyprenol reductase genes (PPRD1 and PPRD2) that play distinct, non-redundant roles in metabolism and development. nih.gov This genetic redundancy followed by functional specialization points to a common evolutionary mechanism for generating metabolic complexity. Similarly, analysis of plant polyprenol reductases reveals numerous sequences across different species, suggesting a divergence into multiple clusters. scitepress.orgresearchgate.net
Furthermore, enzymes that act on polyprenol phosphate substrates demonstrate functional divergence despite structural homology. Polyprenol phosphate glycosyltransferases, which use dolichol phosphates to build glycans, share a common structural fold but can exhibit different reaction mechanisms and produce varied stereochemical outcomes, highlighting how enzyme function can diverge across evolution. nih.govmit.edu In Mycobacterium tuberculosis, the decaprenyl phosphate core is utilized in a different pathway to synthesize the cell wall component arabinogalactan (B145846). nih.gov Enzymes like the decaprenylphosphoryl-β-D-ribose epimerase (DprE1/DprE2) act on a decaprenyl phosphate derivative, showing the conserved use of the lipid carrier for diverse biochemical ends. fortunejournals.comacs.org
Table 2: Key Enzymes in this compound-Related Pathways This interactive table details key enzymes, their functions, and examples of orthologs, illustrating conservation and divergence.
| Enzyme | Function | Organismal Examples (Orthologs) | Evolutionary Aspect |
|---|---|---|---|
| Polyprenol Reductase | Reduces polyprenol to dolichol nih.gov | Human (SRD5A3), Yeast (Dfg10), Arabidopsis (PPRD1, PPRD2) nih.gov | Functional conservation in N-glycosylation; divergence seen in gene duplications (e.g., Arabidopsis) nih.gov |
| HMG-CoA Reductase | Rate-limiting step in MVA pathway | Eukarya, Archaea, some Bacteria | Highly conserved core function; subject to different regulatory mechanisms. |
| DXP Synthase (DXS) | First committed step in MEP pathway | Bacteria, Plant Plastids | Acquired by eukaryotes via endosymbiosis; shows evidence of LGT among bacteria. nih.gov |
| Polyprenol Phosphate Glycosyltransferase | Transfers sugars to dolichol phosphate nih.gov | Eukarya, Archaea, some Bacteria | Structural homology (GT-A fold) but divergence in stereochemical outcome. nih.govmit.edu |
Evolutionary Implications of Isoprenoid Pathway Variations
The variations in isoprenoid biosynthesis pathways have profound evolutionary implications. The dichotomy between the MVA and MEP pathways is a fundamental feature of cellular metabolism, and their distribution provides clues about the origin of eukaryotes. pnas.orgoup.com Genetic evidence suggests that eukaryotes acquired their MVA pathway genes from an archaeal ancestor, with recent studies pointing to the Asgard archaea superphylum. mdpi.com The MEP pathway, where present in eukaryotes, was inherited from the cyanobacterial endosymbiont that evolved into the plastid. nih.gov
Lateral gene transfer has been a powerful force in shaping these pathways, leading to the spread of metabolic capabilities across different prokaryotic lineages. unl.pt This horizontal exchange of genetic material has created the mosaic distribution of enzymes observed today and allowed microbes to adapt to new niches.
The structural variations in the final products, such as the different chain lengths of dolichols and the use of polyprenols versus dolichols, are species-dependent and represent adaptations to specific physiological requirements. nih.gov For example, the requirement for specific dolichol chain lengths in protein glycosylation can influence the stability and function of glycoproteins, which are critical for cell-cell recognition, signaling, and immunity.
The very origins of these metabolic routes appear to be ancient. Studies have shown that reactions central to the pentose (B10789219) phosphate pathway (which produces precursors for isoprenoid synthesis) can occur non-enzymatically under conditions that simulate the prebiotic Archean ocean, catalyzed by metal ions. nih.govplos.orgwikipedia.org This suggests that the basic architecture of these pathways predates the evolution of enzymes and was later co-opted and refined by living systems. plos.org This pre-enzymatic origin helps explain the remarkable conservation of these core metabolic networks across all domains of life. plos.org
Future Directions in Dihydrodecaprenyl Phosphate Research
Elucidation of Undefined Enzymatic Steps
The biosynthesis of DHDDP originates from precursor molecules generated by two primary isoprenoid pathways: the mevalonate (B85504) (MVA) and the methylerythritol phosphate (B84403) (MEP) pathways. researchgate.net These pathways create the building blocks that are assembled into decaprenyl phosphate (DP), the immediate precursor to DHDDP. A critical, yet not fully characterized, step in this process is the final saturation of the alpha-isoprene unit of DP, a reaction catalyzed by a polyprenyl reductase to form DHDDP. Identifying and characterizing the specific reductase(s) responsible for this conversion in various organisms is a primary objective for future research.
Furthermore, while enzymes that utilize the decaprenyl phosphate backbone, such as the phosphoribosyltransferase Rv3806c in Mycobacterium tuberculosis, have been identified, the complete enzymatic cascade and its regulation are not fully mapped out. nih.gov Future work should focus on:
Identifying Novel Enzymes: Employing comparative genomics and proteomics to uncover potential variations in the biosynthetic pathway across different species.
Understanding Regulation: Investigating the regulatory mechanisms that control the flux of precursors from the MVA and MEP pathways into DHDDP synthesis.
Pathway Intermediates: Characterizing the complete profile of polyprenyl phosphates within the cell to understand the commitment steps toward DHDDP synthesis.
Investigation of Novel Biological Functions
Beyond its established function as a sugar carrier for cell wall synthesis in bacteria, emerging evidence suggests that DHDDP and structurally related polyprenyl phosphates have other significant biological roles. A major area for future investigation is the role of DHDDP in inducing apoptosis (programmed cell death).
Apoptosis Induction: Studies have shown that dihydrodecaprenyl phosphate, along with its shorter-chain analogue dihydroheptaprenyl phosphate, can induce apoptosis in human leukemia U937 cells. researchgate.netresearchgate.netlipidbank.jp This apoptotic activity appears to be mediated by the activation of caspase-3-like proteases. lipidbank.jpmednexus.org In contrast, related compounds like dolichol, farnesyl phosphate, and geranylgeranyl phosphate did not induce this effect, suggesting a specific structural requirement for the apoptosis-inducing activity. researchgate.netlipidbank.jp Further research is needed to determine the precise molecular targets and signaling pathways initiated by DHDDP to trigger cell death.
Alternative Carrier Roles: In AH 70Btc hepatoma cells, α-dihydrodecaprenyl phosphate has been shown to function as a mannose carrier, enhancing the incorporation of mannose into oligosaccharide-lipids and proteins. nih.gov This suggests that DHDDP may participate in different glycosylation pathways in various cell types, a function that warrants deeper investigation.
Membrane Biophysics: Structurally similar polyprenoids are known to modulate the physical properties of biological membranes, such as fluidity and permeability. researchgate.net Future studies could explore whether DHDDP has a significant role in altering membrane structure and function, potentially influencing the activity of membrane-bound proteins.
Advanced Structural and Mechanistic Studies
A profound understanding of DHDDP's function requires detailed knowledge of its interactions with enzymes at an atomic level. Recent breakthroughs in structural biology have paved the way for such investigations. For example, the high-resolution structural analysis of the M. tuberculosis enzyme Rv3806c in complex with decaprenyl phosphate (DP), the precursor to DHDDP, has provided significant insights. nih.gov
These studies revealed a large intramembrane cleft that allows for the lateral entry of the lipid substrate from the cell membrane. nih.gov The analysis identified key residues responsible for binding the molecule; the phosphate group forms polar interactions with specific lysine (B10760008) and tyrosine residues, while the long prenyl tail engages in hydrophobic interactions. nih.gov This structural data supports a proposed "inverting mechanism" for the enzyme's catalytic activity. nih.gov
Building on this, future research should prioritize:
Enzyme-DHDDP Complex Structures: Obtaining high-resolution crystal or cryo-EM structures of various enzymes (including the yet-to-be-identified reductases) in complex with DHDDP itself.
Mechanistic Probes: Using kinetic and biophysical methods, such as surface plasmon resonance and isothermal titration calorimetry, to quantify the binding affinity and dynamics of DHDDP with its partner proteins.
Computational Modeling: Employing molecular dynamics simulations to model the conformational changes that occur during substrate binding and catalysis, providing a dynamic view of the mechanistic processes.
Development of Advanced Methodologies for Detection and Analysis
Progress in understanding DHDDP is intrinsically linked to the ability to accurately detect and quantify it in complex biological samples. The low cellular abundance and hydrophobic nature of long-chain polyprenyl phosphates make their analysis challenging.
Currently, methods such as liquid chromatography-mass spectrometry (LC-MS) are used to identify these lipids. nih.gov However, there is a significant need for more robust and sensitive analytical techniques. Future development should focus on:
Enhanced Mass Spectrometry: Creating optimized LC-MS/MS methods with improved chromatographic separation and higher sensitivity for the precise quantification of DHDDP and its related metabolites from cellular extracts.
Chemical Probes: Designing and synthesizing fluorescently-tagged or clickable chemical probes based on the DHDDP structure. Such tools would enable real-time imaging of the molecule's subcellular localization, trafficking, and dynamics within living cells.
Novel Extraction Techniques: Improving protocols for the selective extraction of hydrophobic polyprenyl phosphates from biological membranes to increase recovery and reduce sample-to-sample variability. wpmucdn.com
Non-invasive Detection: Exploring the potential of advanced techniques like 31P Nuclear Magnetic Resonance (NMR) spectroscopy for the in situ detection of DHDDP, which could minimize artifacts introduced during extraction procedures. wpmucdn.com
The development of these advanced methodologies is critical for uncovering the subtle, yet vital, roles of this compound in both health and disease. wpmucdn.comnih.govmdpi.com
Q & A
Basic Research Questions
Q. What are the methodological best practices for quantifying Dihydrodecaprenyl Phosphate in complex biological matrices?
- Answer : Use fluorometric or enzymatic assays validated for specificity and sensitivity. Key steps include:
- Sample Preparation : Avoid enzymatic degradation by keeping samples on ice and using protease/phosphatase inhibitors .
- Standard Curves : Generate fresh standard curves for each assay to account for inter-day variability .
- Interference Checks : Pre-treat samples with matrix-specific dilution buffers to mitigate interference from co-eluting metabolites (e.g., ATP or NADH) .
- Reproducibility : Include technical replicates (≥3) and biological replicates (≥5) to ensure statistical robustness .
Q. How should researchers validate the specificity of detection methods for this compound?
- Answer :
- Chromatographic Separation : Pair assays (e.g., fluorometric) with HPLC or LC-MS to confirm analyte identity and purity .
- Negative Controls : Use knockout cell lines or enzymatic depletion (e.g., phosphatase treatment) to verify signal specificity .
- Cross-Validation : Compare results across orthogonal methods (e.g., isotopic labeling vs. enzymatic assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported concentrations of this compound across studies?
- Answer :
- Meta-Analysis : Apply PRISMA guidelines to systematically evaluate experimental variables (e.g., extraction protocols, assay conditions) that contribute to discrepancies .
- Contextual Factors : Account for biological variables (e.g., cell type, growth phase) and technical factors (e.g., calibration standards’ purity) when interpreting data .
- Class-Based Extrapolation : Compare findings with structurally similar phosphates (e.g., dihydroxyacetone phosphate) to identify trends in methodological biases .
Q. What advanced statistical approaches are recommended for analyzing dose-response relationships involving this compound?
- Answer :
- Nonlinear Regression : Use tools like GraphPad Prism to model sigmoidal or biphasic responses, ensuring confidence intervals (95%) are reported for EC50/IC50 values .
- Multivariate Analysis : Apply PCA or PLS-DA to disentangle correlations between this compound levels and secondary metabolites in multi-omics datasets .
- Error Propagation : Quantify uncertainty in pooled samples using Monte Carlo simulations, especially when integrating data from heterogeneous assays .
Q. How can researchers integrate this compound data with other omics datasets to elucidate metabolic pathways?
- Answer :
- Pathway Enrichment Tools : Use KEGG or Reactome to map metabolite concentrations onto annotated pathways, prioritizing nodes with significant fold changes (p<0.05, FDR-corrected) .
- Machine Learning : Train random forest models on lipidomic/proteomic data to predict this compound flux under varying conditions (e.g., hypoxia, drug treatment) .
- Cross-Platform Validation : Combine NMR (for structural confirmation) with MALDI-TOF (for spatial distribution) to contextualize pathway activity .
Methodological Challenges
Q. What strategies mitigate matrix effects when measuring this compound in lipid-rich samples?
- Answer :
- Lipid Removal : Pre-treat samples with organic solvents (e.g., chloroform-methanol extraction) to reduce interference from phospholipids .
- Internal Standards : Use deuterated analogs (e.g., this compound-d4) to correct for recovery losses during extraction .
- Instrument Calibration : Regularly validate detector linearity using spiked samples to ensure accuracy in high-lipid matrices .
Q. How should researchers address batch-to-batch variability in enzymatic assay kits for this compound?
- Answer :
- Lot Testing : Pre-screen multiple kit lots using a reference standard to select batches with ≤10% variability in slope (ΔRFU/min) .
- In-House Validation : Establish a secondary quantification method (e.g., mass spectrometry) to cross-check kit-derived data .
- Documentation : Adhere to Cochrane Handbook standards for transparent reporting of assay conditions and modifications .
Data Presentation & Reproducibility
Q. What are the minimum reporting requirements for publishing this compound data?
- Answer : Follow the "Materials and Methods" guidelines from Pharmaceutical Research:
- Reagent Details : Specify manufacturers, lot numbers, and purity grades (e.g., ≥99.5% Na2HPO4 for buffers) .
- Statistical Disclosure : Report n-values, p-value adjustments (e.g., Bonferroni), and software used (e.g., R, SAS) .
- Raw Data Access : Deposit chromatograms, standard curves, and metadata in repositories like MetaboLights or Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
